Arylthioether

Aryl thioethers are a class of organic compounds characterized by the presence of a sulfur atom bonded to an aromatic ring (aryl group). These compounds play a crucial role in various applications due to their unique chemical properties. Aryl thioethers can be synthesized through diverse methods, including substitution reactions and coupling processes involving aryl halides or sulfonyl chlorides.

Structurally, these molecules typically consist of an aryl group attached via a sulfur atom to an ethylene bridge, often represented as R-S-Ph (where Ph is the phenyl group). The presence of both aromaticity and thioether functionality endows aryl thioethers with several advantageous properties. They exhibit enhanced stability, good solubility in organic solvents, and interesting reactivity patterns that make them valuable intermediates or final products in numerous synthetic pathways.

Aryl thioethers find applications in a wide range of fields, including pharmaceuticals, agrochemicals, and materials science. Their potential as chelating agents, antioxidants, and electron-donating groups makes them particularly attractive for designing novel materials with tailored properties. Additionally, due to their ability to form hydrogen bonds and interact with biomolecules, aryl thioethers are increasingly being explored in drug design and development processes.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

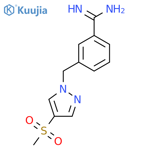

FP-TZTP, >85% | 424829-90-3 | C11H16FN3S2 |

|

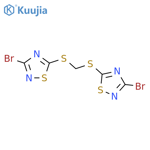

1,2,4-Thiadiazole,5,5'-[methylenebis(thio)]bis[3-bromo- (9CI) | 444791-14-4 | C5H2Br2N4S4 |

|

2-(methylsulfanyl)pyrimidin-5-ol | 4874-33-3 | C5H6N2OS |

|

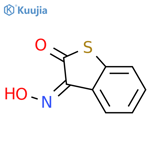

Benzo[b]thiophene-2,3-dione,3-oxime | 29775-78-8 | C8H5NO2S |

|

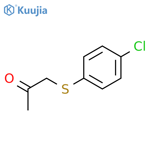

2-Propanone,1-[(4-chlorophenyl)thio]- | 25784-83-2 | C9H9ClOS |

|

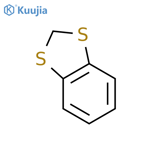

1,3-Benzodithiole | 274-30-6 | C7H6S2 |

|

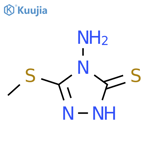

4-amino-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol | 21532-03-6 | C3H6N4S2 |

|

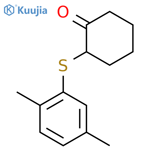

Cyclohexanone,2-[(2,5-dimethylphenyl)thio]- | 21339-63-9 | C14H18OS |

|

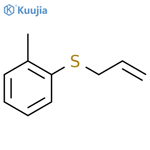

Benzene,1-methyl-2-(2-propen-1-ylthio)- | 24309-31-7 | C10H12S |

|

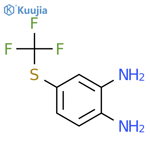

4-(trifluoromethylsulfanyl)benzene-1,2-diamine | 370-46-7 | C7H7F3N2S |

Verwandte Literatur

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

4. Book reviews

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

Empfohlene Lieferanten

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte